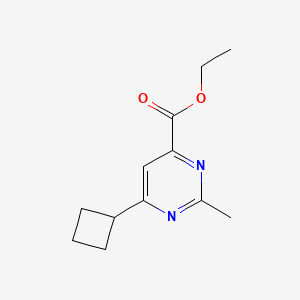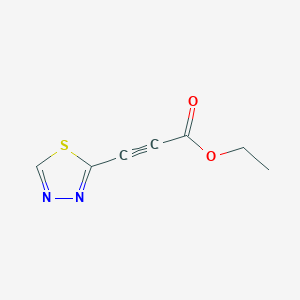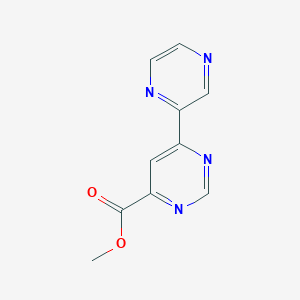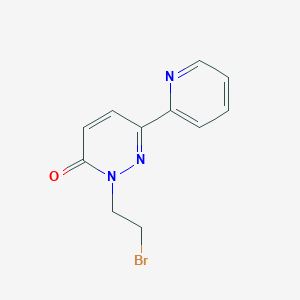
2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one (2-BE-6-PY-2,3-DHP) is a heterocyclic compound belonging to the pyridazinone family. It is an important intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antibiotics, and antifungal agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. This compound has a wide range of applications in the field of medicinal chemistry due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound and its derivatives have been explored for their potential in medicinal chemistry, particularly in the development of anticancer agents. For instance, the synthesis of various pyridine derivatives, including those related to 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one, has shown promise in the creation of targeted anticancer agents. These compounds have been evaluated for their efficacy as EGFR inhibitors compared to gefitinib, showcasing superior inhibitory activity in certain instances (Heba Abdelrasheed Allam et al., 2020).
Catalysis
In catalysis, derivatives of the compound have been used in water oxidation processes. A study involving the synthesis of dinuclear complexes using similar structural motifs demonstrated their effectiveness in oxygen evolution reactions, with significant turnover numbers achieved (R. Zong & R. Thummel, 2005). This highlights the potential of such compounds in energy conversion and storage applications.
Synthetic Organic Chemistry
The compound's framework has been utilized in the synthesis of various heterocyclic compounds. For example, the creation of novel 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones from similar bromoethyl pyridine derivatives underlines the versatility of these compounds in constructing complex molecular architectures with potential biological activities (P. Kumar & V. Rao, 2005). Moreover, the development of new synthetic methodologies for constructing pyrazinyl-imidazo[1,2-a]pyridines showcases the adaptability of these compounds in facilitating diverse chemical transformations (Collins Michael Raymond et al., 2010).
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPTIDHLLGMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




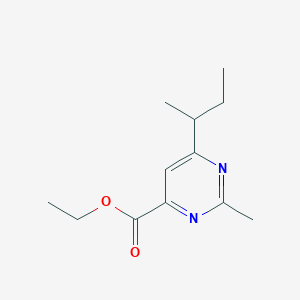
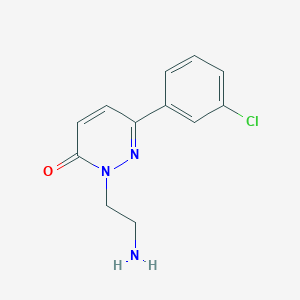

![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)

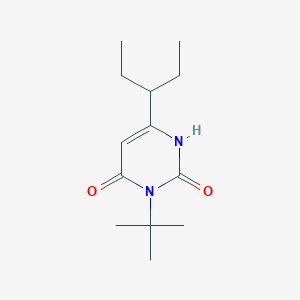

![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)
